
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromo group and a methyl group attached to the triazole ring, along with a butanoic acid side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid typically involves the following steps:
Formation of the Triazole Ring:
Attachment of the Butanoic Acid Side Chain: This step involves the formation of a carbon-carbon bond between the triazole ring and the butanoic acid side chain, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions to modify the functional groups present.
Coupling Reactions: The triazole ring can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiols in the presence of a base.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts such as palladium or copper in the presence of ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The bromo group and butanoic acid side chain can also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid
- 4-Bromo-1H-1,2,3-triazole
- 3-Methyl-1H-1,2,3-triazole
Uniqueness
2-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-3-methylbutanoic acid is unique due to the combination of its bromo group, methyl group, and butanoic acid side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other triazole derivatives. For example, the presence of the bromo group can enhance the compound’s reactivity in substitution reactions, while the butanoic acid side chain can influence its solubility and binding interactions.
特性
分子式 |
C8H12BrN3O2 |
|---|---|
分子量 |
262.10 g/mol |
IUPAC名 |
2-(5-bromo-3-methyltriazol-4-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H12BrN3O2/c1-4(2)5(8(13)14)6-7(9)10-11-12(6)3/h4-5H,1-3H3,(H,13,14) |
InChIキー |
VNULNTAUCDUJLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C1=C(N=NN1C)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


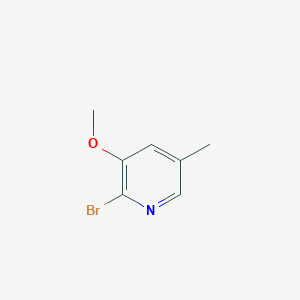
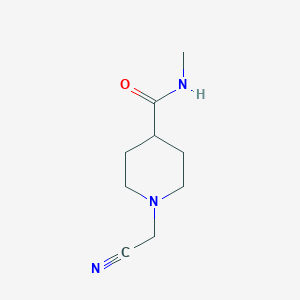
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084344.png)
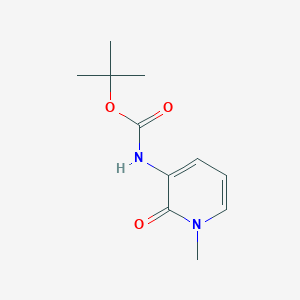

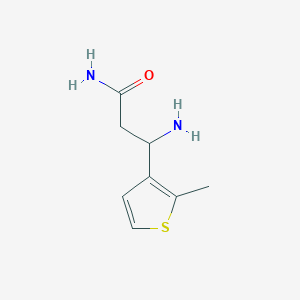
![Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate](/img/structure/B13084365.png)
![6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)
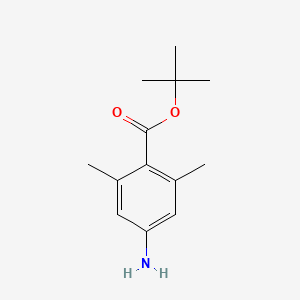
![2-amino-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B13084398.png)
![4H,5H,6H,7H-Pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13084400.png)
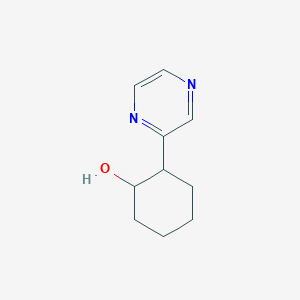
![1-(2-chloro-2-phenylethyl)-6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13084423.png)
![1-Bromo-4-chloro-7,8-difluoroimidazo[1,2-A]quinoxaline](/img/structure/B13084424.png)
